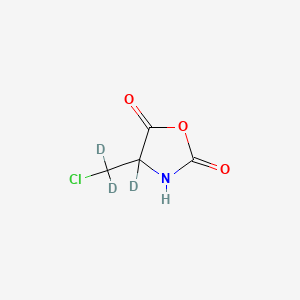

4-(Chloromethyl)-2,5-oxazolidinedione-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[chloro(dideuterio)methyl]-4-deuterio-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQADUBZEIRDQN-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(=O)N1)C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Background and Research Scope Pertaining to 4 Chloromethyl 2,5 Oxazolidinedione D3

General Overview of Oxazolidinedione Chemistry in Synthetic Organic Contexts

Oxazolidinediones are a class of five-membered heterocyclic compounds featuring two carbonyl groups at the 2- and 5-positions of an oxazolidine (B1195125) ring. This structural motif is of significant interest in organic and medicinal chemistry. The oxazolidine-2,5-dione (B1294343) core is also known as an N-carboxyanhydride (NCA) of an α-amino acid. These compounds are highly reactive and serve as important building blocks in peptide synthesis, allowing for the controlled formation of amide bonds with the loss of carbon dioxide.

The reactivity of the anhydride (B1165640) functionality makes them susceptible to nucleophilic attack, which is the basis for their utility in polymerization and peptide coupling reactions. The specific substituents on the oxazolidinedione ring dictate the properties and applications of the resulting molecules. In medicinal chemistry, the broader class of oxazolidinones (containing at least one carbonyl group) has been explored for various therapeutic applications.

Significance of Chloromethyl and Deuterium-Labeled Precursors in Organic Synthesis

The chloromethyl group (-CH₂Cl) is a versatile functional group in organic synthesis. It acts as an electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the introduction of a methyl group linked to a variety of nucleophiles, such as amines, thiols, and carbanions, thereby facilitating the construction of more complex molecular architectures. The reactivity of the carbon-chlorine bond is central to the synthetic utility of chloromethyl-substituted compounds.

Deuterium (B1214612) labeling, the replacement of one or more hydrogen atoms with its heavier isotope, deuterium (²H or D), is a powerful tool in several scientific disciplines. In medicinal chemistry and drug development, deuterium-labeled compounds are used to study reaction mechanisms, trace metabolic pathways, and investigate the kinetic isotope effect. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved pharmacokinetic profiles of drugs, such as increased half-life and reduced formation of toxic metabolites.

Historical Development and Initial Syntheses of 4-(Chloromethyl)-2,5-oxazolidinediones

The synthesis of 4-(chloromethyl)-2,5-oxazolidinedione (B130678) is intrinsically linked to the chemistry of the amino acid β-chloroalanine. As an N-carboxyanhydride, 4-(chloromethyl)-2,5-oxazolidinedione is prepared from β-chloroalanine by reacting it with a phosgene (B1210022) equivalent. This method, first reported by Hermann Leuchs for the synthesis of amino acid N-carboxyanhydrides, involves the formation of an intermediate N-chloroformyl amino acid which then cyclizes to the desired oxazolidine-2,5-dione with the elimination of hydrogen chloride.

While specific historical details on the initial synthesis of the non-deuterated 4-(chloromethyl)-2,5-oxazolidinedione are not extensively documented in readily available literature, its preparation follows the general and well-established procedures for NCA synthesis from the corresponding α-amino acid. The primary application that has driven interest in this particular compound is its role as a key intermediate in the synthesis of the antibiotic cycloserine. scbt.com

Rationale and Scope of Current Research Endeavors on 4-(Chloromethyl)-2,5-oxazolidinedione-d3

The primary rationale for the synthesis and use of this compound is its application as a precursor for the preparation of deuterium-labeled cycloserine. Cycloserine is an antibiotic used in the treatment of tuberculosis. By incorporating deuterium atoms into the cycloserine molecule, researchers can utilize it as an internal standard in pharmacokinetic studies or investigate its metabolic fate in biological systems.

Current research endeavors involving this compound are therefore closely tied to the study of cycloserine. The deuterated compound allows for the precise and accurate quantification of cycloserine in complex biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS). The presence of the deuterium label provides a distinct mass signature, enabling differentiation from the naturally occurring, non-labeled drug. While there is a broad interest in the therapeutic effects and mechanisms of cycloserine, the specific research on this compound is focused on its synthetic utility in providing the necessary tools for these investigations.

| Compound Name | CAS Number | Molecular Formula | Application |

| 4-(Chloromethyl)-2,5-oxazolidinedione | 3981-41-7 | C₄H₄ClNO₃ | Intermediate in the preparation of cycloserine |

| This compound | 1794713-40-8 | C₄HD₃ClNO₃ | Intermediate in the preparation of labeled Cycloserine |

| Cycloserine | 68-41-7 | C₃H₆N₂O₂ | Antibiotic |

Synthetic Methodologies for the Preparation of 4 Chloromethyl 2,5 Oxazolidinedione D3

Established Synthetic Routes and Procedural Variations

The synthesis of 4-(chloromethyl)-2,5-oxazolidinedione-d3 is not extensively documented in publicly available literature. However, a logical and established route can be inferred from the synthesis of its non-deuterated analog and related oxazolidinedione structures. The primary approach involves the cyclization of a suitably deuterated serine derivative. A plausible synthetic pathway commences with deuterated serine, which is then converted to the target molecule.

One of the most common methods for the formation of the oxazolidinedione ring is the reaction of an α-amino acid with phosgene (B1210022) or a phosgene equivalent. In the context of this compound, the synthesis would likely start from a deuterated serine precursor, such as d3-serine. The hydroxyl group of the serine is a precursor to the chloromethyl group.

A key patent describes a method for synthesizing R-3-chloroalanine methyl ester hydrochloride from D-serine by first forming a D-serine-N-carboxy anhydride (B1165640), which is then reacted with a chlorinating reagent. wipo.int This general strategy can be adapted for the synthesis of the deuterated target compound.

Optimization of Reaction Conditions and Yields for this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, reaction temperature, and the nature of the phosgene equivalent. For the cyclization step, a variety of solvents can be employed, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) being common choices to avoid unwanted side reactions with the reactive phosgene derivative.

The reaction temperature is another critical factor. The initial reaction of the amino acid with the phosgene equivalent is often carried out at low temperatures, typically between -78 °C and 0 °C, to control the reactivity and prevent the formation of byproducts. The subsequent cyclization may require heating to drive the reaction to completion.

The table below outlines potential variables and their impact on the synthesis, based on analogous reactions reported in the literature.

| Parameter | Variation | Potential Outcome on Yield and Purity |

| Phosgene Equivalent | Phosgene, Diphosgene, Triphosgene | Triphosgene is often preferred as it is a safer, solid alternative to gaseous phosgene. |

| Solvent | THF, DCM, Acetonitrile (B52724) | The choice of solvent can influence the solubility of reactants and the reaction rate. |

| Base | Pyridine, Triethylamine | A base is typically required to neutralize the HCl generated during the reaction. |

| Temperature | -78 °C to reflux | Lower temperatures for the initial addition, followed by warming or reflux for cyclization. |

Purification and Isolation Strategies for this compound

Purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for oxazolidinedione derivatives include column chromatography and recrystallization.

Silica (B1680970) gel column chromatography is a widely used method for purifying organic compounds. A suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the desired compound from the column. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization is another effective purification method, particularly for crystalline solids. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the mother liquor. The choice of solvent is critical for successful recrystallization.

Stereoselective and Enantioselective Approaches to 4-(Chloromethyl)-2,5-oxazolidinedione (B130678) Derivatives

The 4-position of the oxazolidinedione ring is a stereocenter, meaning that 4-(chloromethyl)-2,5-oxazolidinedione can exist as two enantiomers, (R) and (S). For many applications, particularly in medicinal chemistry, it is crucial to have access to a single enantiomer.

Stereoselective synthesis of chiral oxazolidinones can be achieved by starting with an enantiomerically pure precursor. In this case, the use of enantiomerically pure D- or L-d3-serine would lead to the corresponding (R)- or (S)-4-(chloromethyl)-2,5-oxazolidinedione-d3, respectively. The stereochemistry of the starting amino acid is generally retained throughout the reaction sequence.

Catalytic Strategies in the Synthesis of this compound

While the direct cyclization with phosgene is a common method, catalytic approaches for the synthesis of oxazolidinones are also being explored to develop more environmentally friendly and efficient processes. For instance, the coupling of aziridines with carbon dioxide catalyzed by Lewis acids has been reported to produce oxazolidinones. researchgate.net

A proposed catalytic cycle for the formation of substituted oxazolidinones from aziridines and CO2 involves the activation of the aziridine (B145994) by a Lewis acidic metal center, followed by nucleophilic attack and cyclization. researchgate.net While not directly applied to this compound, this highlights the potential for developing catalytic routes for its synthesis, possibly starting from a deuterated aziridine precursor.

Strategies for Deuterium (B1214612) Incorporation and Isotopic Purity Enhancement in this compound Synthesis

The key to synthesizing this compound is the efficient and selective incorporation of deuterium at the desired positions. The "-d3" designation implies that three deuterium atoms are present in the chloromethyl group and the adjacent C4 position of the oxazolidinedione ring.

Precursor Deuteration Methods

The most straightforward approach to introduce the deuterium atoms is to start with a deuterated precursor. Deuterated serine, specifically d3-serine, is the ideal starting material. Several methods exist for the synthesis of deuterated amino acids.

One common method is through catalytic H-D exchange. This involves treating the amino acid with a deuterium source, such as D2O, in the presence of a catalyst. For example, a Pd/C-Al-D2O system has been shown to be effective for the selective H-D exchange of amino acids. nih.gov

The table below summarizes potential deuterated precursors and methods for their synthesis.

| Deuterated Precursor | Synthetic Method | Deuterium Source | Catalyst |

| d3-Serine | Catalytic H-D Exchange | D2O | Pd/C-Al |

| Deuterated Epichlorohydrin | Not specified in detail | D2O, Deuterated reagents | Not specified |

The isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated precursor. To enhance isotopic purity, it is often necessary to use highly enriched deuterium sources and to optimize the reaction conditions of the deuteration step to minimize any H-D scrambling with non-deuterated solvents or reagents. Multiple cycles of H-D exchange can also be employed to increase the level of deuterium incorporation.

In Situ Deuterium Labeling Approaches

The preparation of this compound necessitates the introduction of three deuterium atoms. Based on the structure, these are located at the C4 position and the chloromethyl group. In situ labeling, where deuteration occurs concurrently with the main synthetic steps, offers an efficient route to the target molecule, avoiding separate, and potentially costly, deuteration steps.

A plausible synthetic precursor to 4-(Chloromethyl)-2,5-oxazolidinedione is a derivative of serine. The key to in situ labeling lies in the deuteration of the α- and β-carbons of a suitable serine precursor prior to or during the cyclization step.

One effective method for α-deuteration of amino acids involves base- or acid-catalyzed hydrogen-deuterium (H/D) exchange. nih.govacs.org The α-proton of an amino acid derivative is acidic and can be exchanged for deuterium in the presence of a deuterium source like D₂O. For instance, α-amino esters can be deuterated at the α-position using D₂O with an appropriate catalyst. acs.org This process can be extended to achieve deuteration at the α-position of a protected serine derivative.

Furthermore, methods for the deuteration of C-H bonds adjacent to carbonyl groups are well-established. libretexts.org The acidity of α-hydrogens allows for their exchange with deuterium under either acidic or basic conditions with a deuterium source. libretexts.org This principle can be applied to a ketone precursor, which could then be converted to the required α-hydroxy acid functionality.

More advanced methods involving organocatalysis or metal catalysis can also be employed for site-selective deuteration. nih.govwisc.edu For example, photoredox catalysis has been used for the preparation of enantioenriched α-deuterated α-amino acids. nih.gov Such methods could potentially be adapted for the synthesis of the deuterated serine precursor.

A proposed in situ approach would involve the following conceptual steps:

Preparation of a deuterated serine precursor: A suitable N-protected serine derivative could be subjected to H/D exchange conditions to introduce deuterium at the α- and β-positions. This could be achieved using a strong base in a deuterated solvent (e.g., NaOD in D₂O).

Cyclization: The deuterated serine derivative would then be cyclized to form the 2,5-oxazolidinedione ring. A common method for this transformation is the use of phosgene (COCl₂) or a phosgene equivalent. digitellinc.com The reaction of an α-hydroxy amide with phosgene leads to the formation of the oxazolidinedione ring.

The table below summarizes potential in situ deuteration strategies for the serine precursor.

| Deuteration Strategy | Reagents and Conditions | Potential Advantages | Potential Challenges |

| Base-Catalyzed H/D Exchange | NaOD, D₂O | Simple, readily available reagents. | Potential for side reactions, racemization. |

| Acid-Catalyzed H/D Exchange | DCl, D₂O | Can be effective for certain substrates. libretexts.org | May require harsh conditions, potential for degradation. |

| Organocatalytic Deuteration | Chiral organocatalyst, deuterium source | High stereoselectivity possible. nih.gov | Catalyst may be expensive or require synthesis. |

| Metal-Catalyzed H/D Exchange | Transition metal catalyst (e.g., Ru, Pd), deuterium source | High efficiency and selectivity. rsc.org | Catalyst cost, potential for metal contamination. |

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Sustainability for this compound Production

A primary route for the synthesis of 2,5-oxazolidinediones involves the use of phosgene or its derivatives. digitellinc.com While often efficient in terms of chemical yield, the use of highly toxic phosgene presents significant safety and environmental concerns. kobe-u.ac.jpvalsynthese.ch Alternative, "greener" methods are therefore highly desirable.

Below is a comparative analysis of two potential synthetic routes to this compound, highlighting their relative merits in terms of efficiency, atom economy, and sustainability.

Route A: Phosgene-Mediated Cyclization This route would involve the reaction of a deuterated serine amide with phosgene.

Route B: Non-Phosgene "Green" Cyclization This route would utilize a less hazardous reagent for the cyclization step, for example, by reacting the deuterated serine derivative with a carbonate source like dimethyl carbonate in the presence of a suitable catalyst.

The following table provides a comparative overview of these two conceptual routes.

| Metric | Route A: Phosgene-Mediated | Route B: Non-Phosgene "Green" | Rationale and Citations |

| Synthetic Efficiency (Yield) | Potentially high yields. | Yields can be variable depending on the catalyst and conditions. | Phosgene is a highly reactive and effective cyclizing agent. digitellinc.com Alternative methods are actively being developed to improve yields. |

| Atom Economy | Moderate. | Potentially higher. | Phosgene-based routes generate stoichiometric amounts of HCl as a byproduct, lowering the atom economy. nih.gov A route using dimethyl carbonate could, in principle, have methanol (B129727) as the main byproduct, which is less detrimental to atom economy. |

| Sustainability (Reagent Hazard) | Very Low. | High. | Phosgene is an extremely toxic gas requiring specialized handling and containment procedures. kobe-u.ac.jpvalsynthese.ch Dimethyl carbonate is considered a green reagent. |

| Sustainability (Waste Generation) | Significant (acidic waste). | Lower (potentially recyclable byproducts). | The generation of HCl requires neutralization, leading to salt waste. Methanol from a carbonate-based route could potentially be recovered and reused. |

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 4 Chloromethyl 2,5 Oxazolidinedione D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For isotopically labeled compounds such as 4-(Chloromethyl)-2,5-oxazolidinedione-d3, a multi-nuclear and multi-dimensional NMR approach is essential to verify the molecular structure and the success of the deuteration.

Multi-Nuclear NMR (¹H, ¹³C, ²H, ¹⁵N) Assignments and Spectral Interpretation

The characterization of this compound involves the acquisition and interpretation of spectra from several different nuclei.

¹H NMR: In the ¹H NMR spectrum of the unlabeled 4-(Chloromethyl)-2,5-oxazolidinedione (B130678), one would expect to see signals for the methine proton at C4 and the two diastereotopic protons of the chloromethyl group at C4. Due to the introduction of deuterium (B1214612) at the C4 position and on the chloromethyl group in this compound, the corresponding proton signals would be absent or significantly reduced in intensity, confirming the successful deuteration at these positions. The only remaining proton signal would be that of the N-H group, which would appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for the non-deuterated analogue, 5-(chloromethyl)-2-oxazolidinone, have been reported and can serve as a reference. For this compound, the carbon signals for the deuterated carbons (C4 and the chloromethyl carbon) would exhibit characteristic coupling to deuterium, often resulting in multiplets, and may show a slight upfield isotopic shift compared to the non-deuterated compound.

²H NMR: Deuterium (²H) NMR is a direct method to observe the incorporated deuterium atoms. lgcstandards.com A ²H NMR spectrum of this compound would be expected to show two distinct signals corresponding to the deuterium on the C4 position and the two deuterons on the chloromethyl group. lgcstandards.com The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum. spectrabase.com This technique is highly effective for confirming the positions of isotopic labeling and for assessing the isotopic enrichment. bldpharm.com

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

| ¹H (N-H) | 8.0 - 9.0 | broad singlet | The exact position can be solvent-dependent. |

| ¹³C (C=O) | 165 - 175 | singlet | Two signals are expected for the two carbonyl carbons. |

| ¹³C (C4) | 50 - 60 | multiplet | Coupled to deuterium. |

| ¹³C (-CD₂Cl) | 40 - 50 | multiplet | Coupled to deuterium. |

| ²H (C4-D) | 4.5 - 5.5 | singlet | Corresponds to the methine proton chemical shift. |

| ²H (-CD₂Cl) | 3.5 - 4.5 | singlet | Corresponds to the chloromethyl proton chemical shifts. |

| ¹⁵N | 110 - 140 | singlet | Broad range, dependent on the specific electronic environment. |

Table 1: Predicted NMR Data for this compound. This table is based on typical chemical shift values for similar functional groups and the expected effects of deuteration.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning NMR signals and elucidating the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, a COSY spectrum would be of limited use for the deuterated positions but could confirm the absence of couplings involving the deuterated sites.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. For the deuterated compound, an HSQC spectrum would not show correlations for the deuterated C4 and chloromethyl carbons. However, a ¹H-¹⁵N HSQC could be used to definitively assign the N-H proton to the nitrogen atom. A modified HSQC experiment, sensitive to ¹³C-²H correlations, could be employed to directly link the deuterium signals to their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between nuclei. This can be useful in determining the stereochemistry of the molecule. For this compound, NOESY could potentially show correlations between the N-H proton and other parts of the molecule, providing insights into its three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| 4-(Chloromethyl)-2,5-oxazolidinedione | C₄H₄ClNO₃ | 149.53 nih.gov | 148.9879707 nih.gov |

| This compound | C₄HD₃ClNO₃ | 152.55 chemicalbook.com | 152.0068 lgcstandards.comchemicalbook.com |

Table 2: Molecular Weight and Exact Mass Comparison. This table highlights the mass difference between the non-deuterated and deuterated compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isotopic Purity

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation to produce a series of daughter ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure.

For this compound, the fragmentation pathways would be expected to be similar to its non-deuterated counterpart, with shifts in the m/z values of the fragments containing deuterium atoms. Likely fragmentation pathways would involve the loss of small neutral molecules such as CO, CO₂, and HCl. The analysis of these fragments would help to confirm the location of the deuterium labels. For example, the loss of a chloromethyl radical would result in a fragment ion with a mass that reflects the presence of the deuterium at the C4 position.

Isotopic Abundance Analysis

The analysis of the isotopic distribution in the mass spectrum is crucial for determining the isotopic purity of this compound. lgcstandards.com By comparing the relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), and triply deuterated (d3) species, the percentage of isotopic incorporation can be accurately calculated. lgcstandards.comyoutube.com This analysis confirms the success of the labeling reaction and is essential for applications where a high degree of isotopic enrichment is required.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups within a molecule. By probing the vibrational modes of chemical bonds, these complementary methods provide a unique spectral fingerprint for the compound.

Characteristic Absorption Bands and Their Assignment

The most prominent features in the IR spectrum are expected to be the very strong absorptions from the asymmetric and symmetric stretching vibrations of the anhydride (B1165640) carbonyl (C=O) groups. The deuteration at the chloromethyl group would introduce characteristic C-D stretching and bending vibrations, which appear at lower frequencies compared to their C-H counterparts due to the heavier mass of deuterium.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Anhydride (C=O) | Asymmetric stretch | ~1850 - 1870 | Very Strong | Weak |

| Anhydride (C=O) | Symmetric stretch | ~1780 - 1800 | Strong | Strong |

| Ring C-O-C | Asymmetric stretch | ~1100 - 1180 | Strong | Medium |

| C-N Stretch | Stretch | ~1200 - 1250 | Medium | Medium |

| C-D (of CDCl₂) | Stretch | ~2100 - 2250 | Medium-Weak | Medium |

| C-D₂ (of CD₂Cl) | Scissoring/Bending | ~1030 - 1090 | Medium | Medium |

Note: The table presents theoretically expected values based on general spectroscopic principles. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination of this compound

As of this writing, the single-crystal X-ray structure of 4-(Chloromethyl)-2,5-oxazolidinedione (CAS 3981-41-7) or its deuterated analogue has not been deposited in publicly accessible crystallographic databases. Should a suitable single crystal be grown, a diffraction experiment would yield a detailed structural model, confirming the planarity of the oxazolidinedione ring and providing precise measurements of the covalent bonds within the molecule and the orientation of the chloromethyl-d3 substituent relative to the heterocyclic ring.

Chromatographic Separation Techniques for Analysis and Purification

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For a molecule like this compound, various chromatographic techniques are applicable, each serving a distinct analytical purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound due to its high resolution and applicability to moderately polar, non-volatile compounds. A typical method would employ reversed-phase chromatography.

Method development would involve optimizing the stationary phase (e.g., C18 or C8 silica (B1680970) columns), mobile phase composition (typically a gradient of acetonitrile (B52724) or methanol (B129727) and water), and detector settings. UV detection is suitable as the oxazolidinedione moiety contains a chromophore.

Once developed, the method must be validated to ensure its reliability, accuracy, and precision. Validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, and robustness.

Illustrative HPLC Method Validation Summary

| Validation Parameter | Specification | Illustrative Result |

|---|---|---|

| Linearity (r²) | ≥ 0.998 | 0.9995 |

| Range | 1 - 100 µg/mL | Met |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ≤ 2.0% | 0.85% |

| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 1.0 µg/mL |

Note: This table is an example of typical validation results for a well-developed HPLC method and does not represent actual experimental data for this specific compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The application of GC to this compound may be challenging due to the nature of the N-carboxyanhydride ring, which can be susceptible to thermal degradation and ring-opening reactions at the high temperatures often used in GC inlets.

However, with careful method development, including the use of a low-temperature injection program and a highly inert column, GC-MS could be a viable technique for identification and purity assessment. The mass spectrometer detector would provide definitive structural information and confirm the isotopic enrichment of the d3-analogue.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 4-position, it exists as a pair of enantiomers. The biological and chemical activity of each enantiomer can differ significantly, making the determination of enantiomeric excess (e.e.) critical. Chiral chromatography is the most common technique for this purpose. youtube.com

This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating a broad range of chiral compounds, including heterocyclic molecules similar to oxazolidinones. nih.gov The separation can be performed using HPLC in either normal-phase (using hexane (B92381)/alcohol mixtures) or polar organic modes. registech.com

The choice of CSP and mobile phase is crucial for achieving baseline resolution of the enantiomers. nih.gov Method development involves screening a variety of chiral columns and solvent systems to find the optimal conditions that maximize the separation factor (α) and resolution (Rs).

Common Chiral Stationary Phases for Heterocyclic Compounds

| Chiral Stationary Phase (CSP) | Selector Type | Common Applications |

|---|---|---|

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for various racemates, including heterocycles. |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Often complementary to OD phases, effective for aromatic and heterocyclic compounds. nih.gov |

| Chiralpak® AS | Amylose tris((S)-α-methylbenzylcarbamate) | Useful for separating enantiomers of various structures. nih.gov |

| Pirkle-type Phases | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Effective for compounds with π-acidic or π-basic groups. nih.gov |

Computational and Theoretical Investigations of 4 Chloromethyl 2,5 Oxazolidinedione D3

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 4-(Chloromethyl)-2,5-oxazolidinedione-d3. These ab initio and semi-empirical methods solve the Schrödinger equation to determine the molecule's energy, electron distribution, and other characteristics. Such calculations are crucial for understanding the molecule's stability and reactivity. For related heterocyclic compounds, these calculations have been instrumental in correlating structure with experimental observations. mdpi.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.govresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs). mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

The electron distribution can be visualized through molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify sites for intermolecular interactions. For the oxazolidinedione ring, electronegative oxygen and nitrogen atoms are expected to show negative potential, while the carbonyl carbons and the chloromethyl group would exhibit positive potential, influencing the molecule's interaction with other chemical species.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents theoretical data that would be expected from a DFT calculation on this compound, based on typical values for similar organic molecules.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (Egap) | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Quantifies the polarity of the molecule |

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) and vibrational frequencies (IR, Raman). researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These calculated values, when compared with experimental spectra, help in the definitive assignment of signals, which can be particularly complex for multifunctional molecules. mdpi.comnih.gov

Similarly, the calculation of vibrational frequencies through frequency analysis on the optimized geometry can predict the positions of absorption bands in IR and Raman spectra. These predictions are instrumental in identifying characteristic functional group vibrations, such as the C=O stretches of the dione (B5365651) moiety and the C-Cl stretch. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods. researchgate.net

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies This table illustrates how calculated vibrational frequencies for key functional groups in this compound would be compared to experimental data.

| Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3250 | 3200-3300 |

| C=O Stretch (Asymmetric) | 1815 | 1800-1830 |

| C=O Stretch (Symmetric) | 1750 | 1740-1760 |

| C-O-C Stretch | 1250 | 1230-1270 |

| C-Cl Stretch | 750 | 730-770 |

Reaction Mechanism Modeling and Transition State Analysis for Reactions Involving this compound

This compound serves as an intermediate in chemical syntheses, for instance, in the preparation of labeled cycloserine. pharmaffiliates.com Computational modeling can elucidate the mechanisms of reactions involving this compound. By mapping the reaction coordinate, chemists can identify the transition state (TS) structure, which is the highest energy point along the minimum energy path between reactants and products.

The activation energy (the energy difference between the reactants and the TS) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. Natural Bond Orbital (NBO) analysis and other methods can be used to study the charge transfer and bond-breaking/forming processes that occur during the reaction.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound are currently published, this technique would be highly relevant for studying its behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into reaction kinetics, solvation effects, and intermolecular interactions. For a reactive intermediate, MD could simulate its diffusion and encounters with other reactants in a solution, offering a more dynamic picture of the chemical processes than static quantum chemical calculations alone.

Isotopic Perturbation and Deuterium (B1214612) Effects on Computational Predictions

The replacement of three hydrogen atoms with deuterium in this compound introduces subtle but computationally significant changes. The primary effect of deuteration is the increase in mass, which primarily affects the molecule's vibrational frequencies. According to the harmonic oscillator model, the frequency is inversely proportional to the square root of the reduced mass. Therefore, C-D vibrational modes will have lower frequencies than the corresponding C-H modes. This change would be directly observable in calculated and experimental IR and Raman spectra.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Chloromethyl)-2,5-oxazolidinedione (B130678) |

Specialized Research Applications and Future Perspectives for 4 Chloromethyl 2,5 Oxazolidinedione D3

Applications as an Isotopic Tracer in Non-Biological Mechanistic Organic Chemistry

The primary application of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 in mechanistic organic chemistry stems from its nature as a stable isotope-labeled compound. rsc.org The substitution of hydrogen with deuterium (B1214612) at specific molecular positions allows chemists to probe reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is typically slower. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction.

For this compound, the deuterium labels are located at the C4 position of the oxazolidinedione ring and on the chloromethyl group. nih.gov This dual labeling provides two distinct points for mechanistic investigation:

Reactions at the C4 Position: The deuterated C4 position allows for the study of reactions where this site is directly involved, such as enolate formation or other reactions proceeding via abstraction of the C4 proton. A significant KIE would confirm the involvement of this bond in the rate-limiting step.

Reactions at the Chloromethyl Group: Deuteration of the chloromethyl group is useful for studying nucleophilic substitution (Sₙ2) or elimination (E2) reactions at this site. While the KIE for substitutions where the C-D bond is not directly broken (a secondary KIE) is smaller, it can still provide valuable insight into the transition state geometry.

This molecule serves as a sophisticated probe, enabling the elucidation of complex, non-biological reaction pathways without the interference of biological systems.

Utilization in the Synthesis of Complex Deuterated Chemical Libraries

Combinatorial chemistry aims to generate large collections of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. acs.org The use of deuterated building blocks in this process allows for the creation of libraries of isotopically labeled molecules. springernature.comillinois.edu Such libraries are invaluable for studying the metabolic fate of compounds, as deuteration at metabolic "hotspots" can slow down metabolism, a strategy known as the "deuterium switch". springernature.compku.edu.cn

This compound is an exemplary building block for constructing complex deuterated libraries for several reasons:

Dual Reactivity: The molecule possesses two distinct reactive centers: the N-carboxyanhydride (NCA) ring and the chloromethyl side chain. The NCA ring can be opened by various nucleophiles to introduce one element of diversity, while the chloromethyl group can be substituted by another set of nucleophiles to introduce a second element of diversity.

Isotopic Labeling: The deuterium atoms are carried through these synthetic transformations, resulting in a final library where every member contains a specific isotopic label for analytical or metabolic studies. rsc.org

Heterocyclic Core: The oxazolidinedione core is a precursor to amino acid-like structures, providing access to peptide-like scaffolds which are of significant interest in medicinal chemistry. wikipedia.org

The systematic and repetitive linkage of building blocks like this deuterated NCA enables the rapid generation of structurally diverse and complex deuterated compound arrays. acs.org

Table 2: Building Block Potential for Deuterated Libraries

| Feature | Role in Library Synthesis | Example Reaction |

| N-Carboxyanhydride Ring | Scaffold formation, introduces first point of diversity. | Ring-opening with various amines or alcohols. |

| Chloromethyl Group | Side-chain modification, introduces second point of diversity. | Nucleophilic substitution with thiols, azides, or other nucleophiles. |

| Deuterium Label | Provides a stable isotopic tag for all library members. | Used in downstream analytical or metabolic profiling. |

Advanced Methodologies for Chemical Transformations and Derivatizations

The chemical utility of this compound is defined by its two key reactive functional groups, which allow for a wide range of transformations and derivatizations.

Ring-Opening of the N-Carboxyanhydride (NCA): As a type of NCA, the oxazolidinedione ring is highly susceptible to ring-opening by nucleophiles. mdpi.comfrontiersin.org This reaction is a cornerstone of polypeptide synthesis. acs.org

Reaction with Amines: Primary and secondary amines attack the C5 carbonyl carbon, leading to a ring-opening and subsequent decarboxylation to form an amide bond. This pathway can be used to generate deuterated N-substituted amino acid derivatives.

Reaction with Alcohols: Alcohols can initiate a similar ring-opening to produce ester derivatives.

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is an electrophilic site primed for Sₙ2 reactions. This allows for the introduction of a wide variety of functional groups onto the side chain of the molecule. Potential nucleophiles include:

Thiols (to form thioethers)

Azide ion (to form an azidomethyl group, a precursor for "click chemistry")

Carboxylates (to form esters)

Cyanide (to form a nitrile)

These orthogonal reaction handles allow for stepwise or one-pot multi-component reactions, enabling the construction of complex molecular architectures from a single, isotopically labeled starting material.

Potential in Materials Science or Polymer Chemistry as a Building Block (Purely Chemical Context)

In materials science, the compound's primary potential lies in its identity as an N-carboxyanhydride (NCA). NCAs are the premier monomers for the ring-opening polymerization (ROP) to produce synthetic polypeptides, which are biomimetic polymers with applications in advanced materials. nih.govillinois.edu

The ROP of this compound could be used to synthesize a novel class of functional, deuterated polypeptides. wikipedia.orgmdpi.com The key features of such a polymer would be:

Deuterated Backbone: The deuterium at the α-carbon of the resulting amino acid repeat unit would be incorporated into the polymer backbone. This can subtly influence the physical properties of the material, such as its thermal stability and chain packing, and provides a spectroscopic handle for structural analysis (e.g., via solid-state NMR or neutron scattering). ornl.gov

Functionalizable Side Chains: The chloromethyl groups would be pendent along the polypeptide chain. This creates a highly functional polymer that can undergo post-polymerization modification. A vast array of chemical functionalities could be installed by reacting the polymer with different nucleophiles, allowing for the tailoring of material properties like solubility, hydrophilicity, or chemical reactivity. illinois.edupku.edu.cn

Defined Secondary Structures: Synthetic polypeptides are known to adopt stable secondary structures like α-helices and β-sheets, which are critical for the function of the resulting materials. rsc.org

The ability to create well-defined, deuterated, and highly functionalizable polypeptides makes this monomer a promising building block for creating novel smart materials, functional coatings, or nanostructures in a purely chemical and materials science context.

Emerging Research Directions and Unexplored Chemical Spaces for this compound

Modern chemical synthesis is increasingly moving towards automated and continuous flow processes to improve efficiency, safety, and scalability. rsc.orgnih.gov The synthesis and application of specialized reagents like this compound are well-suited for this technological shift.

Flow chemistry platforms offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for handling reactive intermediates like NCAs. acs.orgproquest.com Integrating the synthesis of this deuterated NCA into a flow reactor could lead to higher purity and yields by minimizing side reactions. Furthermore, its subsequent use in creating chemical libraries or polymers could be fully automated. ornl.gov A multi-step flow system could be designed to perform the NCA ring-opening followed immediately by side-chain modification, telescoping multiple synthetic steps into a single, continuous operation. acs.org This approach accelerates the creation of diverse molecular libraries and allows for rapid on-demand synthesis of specific target compounds. ornl.gov

While the intrinsic reactivity of the NCA and chloromethyl groups allows for many transformations, the development of novel catalytic systems could unlock new, more selective, and efficient reaction pathways.

Catalytic Ring-Opening Polymerization (ROP): While ROP can be initiated by simple nucleophiles, modern organometallic proquest.com and organocatalytic systems offer superior control over polymer molecular weight and dispersity. researchgate.net Research into new catalysts, such as N-heterocyclic carbenes (NHCs) or specialized metal complexes, could enable the living/controlled polymerization of this functionalized, deuterated NCA, leading to well-defined block copolymers and other advanced polymer architectures. mdpi.com

Catalytic C-H Activation/Functionalization: Although the chloromethyl group provides a reliable handle for functionalization, direct catalytic activation of other C-H bonds in the molecule represents a more atom-economical approach to derivatization.

Catalytic Deuteration: The development of new catalytic methods for hydrogen-isotope exchange could provide more efficient and selective routes to synthesizing this compound and other specifically deuterated building blocks. researchgate.net For example, transition-metal or organocatalytic systems could be designed to perform direct H/D exchange on the pre-formed heterocyclic scaffold. mdpi.comacs.org

Exploring these catalytic avenues would significantly expand the synthetic utility of this compound and open up new, previously inaccessible chemical spaces for exploration.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-(Chloromethyl)-2,5-oxazolidinedione-d3?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For deuterated analogs, isotopic purity of starting materials (e.g., deuterated methyl groups) is critical. A reflux setup with polar aprotic solvents like DMSO (18 hours, as in ), followed by reduced-pressure distillation and crystallization (water-ethanol mixture), can improve yield. Catalysts such as ZnI₂ (used in chloromethylation reactions ) may enhance deuteration efficiency. Monitor reaction progress via TLC or NMR to adjust reflux duration and reagent stoichiometry.

Q. What spectroscopic methods confirm deuterium incorporation in this compound?

- Methodological Answer :

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm deuterium substitution. For example, a +3 mass shift compared to the non-deuterated compound indicates three deuterium atoms .

- ¹H NMR : Absence of proton signals at the deuterated methyl group (δ ~4.0 ppm) confirms deuteration. Compare with non-deuterated analogs for validation .

Q. How should researchers handle stability challenges during storage of deuterated compounds like this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C to minimize deuterium exchange with ambient moisture. Use amber glass vials to prevent photodegradation. Periodic analysis via HPLC or NMR (e.g., every 6 months) ensures isotopic integrity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in deuterated oxazolidinediones under nucleophilic conditions?

- Methodological Answer : The chloromethyl group’s electrophilicity is influenced by steric and electronic effects. Kinetic studies (e.g., SN₂ vs. SN₁ pathways) can be conducted using deuterated solvents (e.g., D₂O) to track isotopic labeling in substitution products. Compare reaction rates with non-deuterated analogs to assess isotope effects .

Q. How can researchers resolve discrepancies in reaction yields when synthesizing deuterated derivatives under varying catalytic conditions?

- Methodological Answer : Systematic optimization is required. For example:

- Catalyst Screening : Test ZnI₂ (used in biphenyl chloromethylation ) vs. Lewis acids like AlCl₃.

- Solvent Effects : Compare polar aprotic (DMSO ) vs. halogenated solvents (DCM ).

- Data Analysis : Use ANOVA or Design of Experiments (DoE) to identify statistically significant variables. Replicate reactions ≥3 times to ensure reproducibility .

Q. What protocols validate the isotopic purity of this compound in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.